2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride is a chemical compound with the molecular formula C10H13FN2·HCl. It is a fluorinated pyridine derivative, which incorporates a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride typically involves the fluorination of pyridine derivatives. One common method includes the reaction of 2-aminopyridine with sodium nitrite in hydrofluoric acid to form 2-fluoropyridine. This intermediate can then be further reacted with piperidine under suitable conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale fluorination reactions using specialized equipment to handle the hazardous reagents and conditions required. The use of catalysts such as aluminum fluoride and copper fluoride at high temperatures (450-500°C) is common in these processes .
Chemical Reactions Analysis
Types of Reactions
2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Cyclization: It can undergo cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium tert-butoxide in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various fluorinated derivatives, while oxidation and reduction can lead to different functionalized pyridine compounds .
Scientific Research Applications
2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Biological Studies: The compound is employed in studies investigating the biological activity of fluorinated pyridine derivatives.
Materials Science: It is used in the development of new materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom’s strong electron-withdrawing effect can influence the compound’s binding affinity and activity. This interaction can modulate various biological pathways, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
2-fluoropyridine: A simpler fluorinated pyridine derivative.
2,6-difluoropyridine: Contains two fluorine atoms, offering different reactivity and properties.
3-fluoropyridine: Another positional isomer with distinct chemical behavior.
Uniqueness
2-fluoro-5-(piperidin-4-yl)pyridine hydrochloride is unique due to the presence of both a fluorine atom and a piperidine ring, which confer specific chemical and biological properties. This combination makes it a valuable compound for developing new pharmaceuticals and materials .
Properties
CAS No. |
1137950-30-1 |
---|---|
Molecular Formula |
C10H14ClFN2 |
Molecular Weight |
216.68 g/mol |
IUPAC Name |
2-fluoro-5-piperidin-4-ylpyridine;hydrochloride |
InChI |
InChI=1S/C10H13FN2.ClH/c11-10-2-1-9(7-13-10)8-3-5-12-6-4-8;/h1-2,7-8,12H,3-6H2;1H |
InChI Key |
FVGXHLPORGIWDG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CN=C(C=C2)F.Cl |
Purity |
0 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.